molecular formula C24H24OSn B14479764 4-(Triphenylstannyl)cyclohexan-1-one CAS No. 65954-07-6

4-(Triphenylstannyl)cyclohexan-1-one

Cat. No.: B14479764
CAS No.: 65954-07-6
M. Wt: 447.2 g/mol
InChI Key: QBNNEBQTYZRPHG-UHFFFAOYSA-N
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Description

4-(Triphenylstannyl)cyclohexan-1-one is an organotin compound that features a cyclohexanone ring substituted with a triphenylstannyl group at the fourth position. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triphenylstannyl group imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triphenylstannyl)cyclohexan-1-one typically involves the following steps:

    Formation of the Grignard Reagent: The preparation begins with the formation of a Grignard reagent from triphenyltin chloride and magnesium in anhydrous ether.

    Addition to Cyclohexanone: The Grignard reagent is then added to cyclohexanone under controlled conditions to form the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Triphenylstannyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone oxides, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

4-(Triphenylstannyl)cyclohexan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.

    Materials Science: It is employed in the development of novel materials with unique properties.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(Triphenylstannyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The triphenylstannyl group can coordinate with metal centers, influencing the reactivity and selectivity of the compound in catalytic processes. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Trimethylstannyl)cyclohexan-1-one: Similar structure but with a trimethylstannyl group instead of a triphenylstannyl group.

    4-(Tributylstannyl)cyclohexan-1-one: Contains a tributylstannyl group, offering different steric and electronic properties.

Uniqueness

4-(Triphenylstannyl)cyclohexan-1-one is unique due to the presence of the bulky triphenylstannyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and catalysis.

Properties

CAS No.

65954-07-6

Molecular Formula

C24H24OSn

Molecular Weight

447.2 g/mol

IUPAC Name

4-triphenylstannylcyclohexan-1-one

InChI

InChI=1S/C6H9O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1H,2-5H2;3*1-5H;

InChI Key

QBNNEBQTYZRPHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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